2-Fold Potency Gain vs. 8-Fluoro Scaffold: Human iNOS EC₅₀ Direct Comparison
In a head-to-head comparison within the same benzimidazole-quinolinone chemotype, incorporation of the 7,8-difluoro substitution pattern (compound 12) into the 8-fluoro scaffold (compound 10) yielded a >2-fold increase in human iNOS potency: EC₅₀ = 1.8 μM for 12 versus EC₅₀ = 3.7 μM for 10, measured in transiently transfected HEK293 cell-based NOS assays [1]. The comparator 10 was also effectively equipotent against human nNOS (EC₅₀ ≈ 4.3 μM), indicating poor isoform discrimination [1].
| Evidence Dimension | Human iNOS inhibitory potency (EC₅₀) |
|---|---|
| Target Compound Data | Compound 12 (7,8-difluoro core): EC₅₀ = 1.8 μM |
| Comparator Or Baseline | Compound 10 (8-fluoro core): EC₅₀ = 3.7 μM |
| Quantified Difference | ~2.1-fold improvement in potency |
| Conditions | Cell-based NOS assay using transiently transfected HEK293 cells; human iNOS isoform |
Why This Matters
This head-to-head data establishes that the second fluorine at position 7 is not redundant—it directly improves target engagement, making the 7,8-difluoro core the minimal pharmacophoric requirement for competitive iNOS potency in this inhibitor class.
- [1] Payne JE, Bonnefous C, Symons KT, et al. J Med Chem. 2010;53(21):7739-7755 (Table 1, compounds 10 vs. 12). View Source
